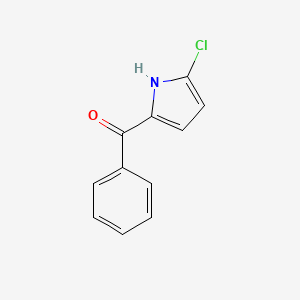

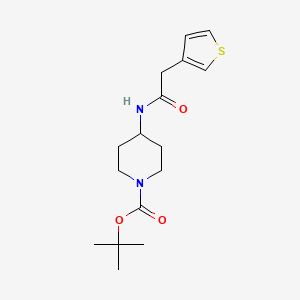

![molecular formula C25H17BO2 B3102673 Boronic acid, B-9,9'-spirobi[9H-fluoren]-3-yl- CAS No. 1421789-04-9](/img/structure/B3102673.png)

Boronic acid, B-9,9'-spirobi[9H-fluoren]-3-yl-

説明

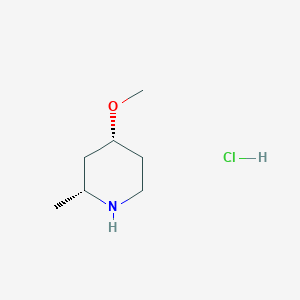

“Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is a chemical compound with the molecular formula C25H17BO2 . It is also known by other names such as “9,9’-spirobi fluoren-2-ylboronic acid”, “9,9’-spirobi 9h-fluorene-2-boronic acid”, and “b-9,9’-spirobi 9h-fluoren-2’-yl-boronic acid” among others . It is a useful reactant in the preparation of organic electroluminescence material for the purpose to be used as OLED .

Molecular Structure Analysis

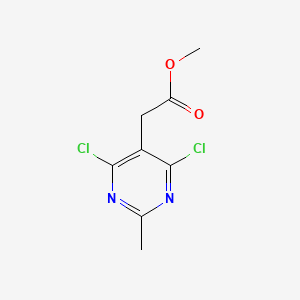

The molecular structure of “Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is represented by the SMILES notation: OB(O)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 . The molecular weight is 360.22 g/mol .Physical And Chemical Properties Analysis

“Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is a white crystalline powder . It has a predicted boiling point of 588.4±60.0 °C and a density of 1.37 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Organic Light Emitting Diodes (OLEDs)

This compound is used as a blue light emitting material in organic light emitting diodes (OLEDs) . OLEDs are used in various applications such as display technology for televisions, smartphones, and other electronic devices.

Electroluminescent Devices

In addition to OLEDs, 9,9’-Spirobi[fluoren]-3-ylboronic acid is also used as a blue-emitting material in electroluminescent devices . These devices emit light in response to an electric current or a strong electric field.

Safety and Hazards

“Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is classified as a GHS07 substance, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include wearing protective gloves, eye protection, and face protection. In case of skin contact, wash with plenty of water. If skin irritation occurs or eye irritation persists, seek medical advice .

作用機序

Target of Action

It’s known that this compound is used in organic electronics due to its robust structure and two perpendicularly arranged π systems . It’s also used in the synthesis of spirobifluorene based conjugated microporous polymers .

Mode of Action

The compound is used as a hole transporting material in the fabrication of perovskite solar cells . It’s also used in the development of a new thermally activated delayed fluorescence (TADF) emitter . The introduction of a 9,9’-spiro-bifluorene group to the C3 position of carbazole results in a more delocalized highest occupied molecular orbital (HOMO) than carbazole itself .

Biochemical Pathways

Its use in the synthesis of spirobifluorene based conjugated microporous polymers suggests its involvement in polymer synthesis pathways .

Pharmacokinetics

It’s known that the compound is soluble in common organic solvents and slightly soluble in water , which may influence its bioavailability.

Result of Action

The compound’s action results in the creation of materials with high glass-transition temperature, excellent thermal stability, and easy color tunability through the introduction of low band gap co-monomers . In the context of OLEDs, the compound has led to a maximum external quantum efficiency (EQE) of 10.59% .

Action Environment

The action, efficacy, and stability of 9,9’-Spirobi[fluoren]-3-ylboronic acid can be influenced by environmental factors. For instance, it’s recommended to store the compound under inert gas at 2-8°C . The compound’s solubility in common organic solvents and slight solubility in water also suggest that the solvent environment can significantly impact its action.

特性

IUPAC Name |

9,9'-spirobi[fluorene]-3-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17BO2/c27-26(28)16-13-14-24-20(15-16)19-9-3-6-12-23(19)25(24)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15,27-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUYDKNCVPJOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C62)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boronic acid, B-9,9'-spirobi[9H-fluoren]-3-yl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

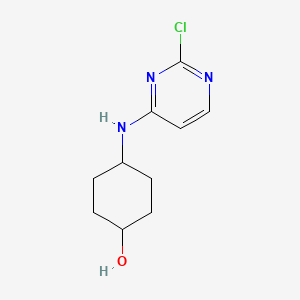

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide, (2E)-2-butenedioate (1:1)](/img/structure/B3102685.png)